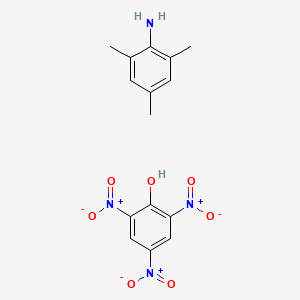
2,4,6-Trimethylaniline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylaniline: and 2,4,6-Trinitrophenol are two distinct organic compounds with significant applications in various fields2,4,6-Trimethylaniline is an aromatic amine, commercially important as a precursor to dyes
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Nitration of Mesitylene: This method involves the nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline.
Catalytic Hydrogenation: Another method involves the nitration of mesitylene using a mixture of sulfuric acid and nitric acid, followed by catalytic hydrogenation using a nickel catalyst.
Industrial Production Methods:
Iron Powder Reduction: This traditional method uses iron powder to reduce the nitro compound to the amine, although it has lower yield and purity.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, introducing nitro groups onto the phenol ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: It undergoes condensation with glyoxal to form glyoxal-bis(mesitylimine), a precursor to N-heterocyclic carbenes.
Substitution Reactions: It can react with various aldehydes to form Schiff bases.
Common Reagents and Conditions:
Glyoxal: Used in condensation reactions to form diimine ligands.
Aldehydes: Used in the formation of Schiff bases.
Major Products:
Glyoxal-bis(mesitylimine): A yellow solid used as a precursor to N-heterocyclic carbenes.
Schiff Bases: Formed by condensation with aldehydes.
Types of Reactions:
Explosive Decomposition: It decomposes explosively under heat or shock.
Acid-Base Reactions: It reacts with bases to form picrate salts.
Common Reagents and Conditions:
Sulfuric Acid and Nitric Acid: Used in the nitration process.
Bases: Used to form picrate salts.
Major Products:
Picrate Salts: Formed by reacting with bases.
Scientific Research Applications
2,4,6-Trimethylaniline
Dye Precursor: Used in the production of various dyes.
Catalyst Preparation: Used in the synthesis of Grubbs’ catalyst.
Ligand Formation: Involved in the preparation of bulky ligands for coordination chemistry.
2,4,6-Trinitrophenol
Explosives: Widely used as a high explosive.
Dyeing: Historically used in dyeing silk and other materials.
Electrochemical Sensors: Used in the development of sensors for detecting environmental pollutants.
Mechanism of Action
2,4,6-Trimethylaniline
Ligand Formation: Acts as a building block for bulky ligands, facilitating various catalytic processes.
2,4,6-Trinitrophenol
Comparison with Similar Compounds
2,4,6-Trimethylaniline
Similar Compounds: Aniline, 2,4,6-Trimethylbenzenamine, Mesitylamine.
Uniqueness: The presence of three methyl groups makes it a valuable precursor for bulky ligands.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-Dinitrophenol, 2,6-Dinitrophenol.
Uniqueness: Its high nitration level makes it one of the most acidic phenols and a powerful explosive.
Properties
CAS No. |
94695-89-3 |
|---|---|
Molecular Formula |
C15H16N4O7 |
Molecular Weight |
364.31 g/mol |
IUPAC Name |
2,4,6-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-6-4-7(2)9(10)8(3)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,10H2,1-3H3;1-2,10H |
InChI Key |
JVQNRIISZBKPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


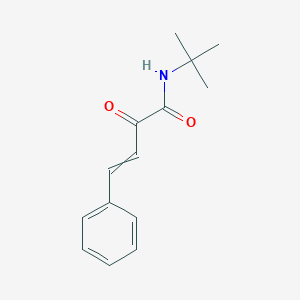
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
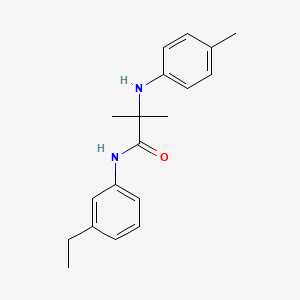
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
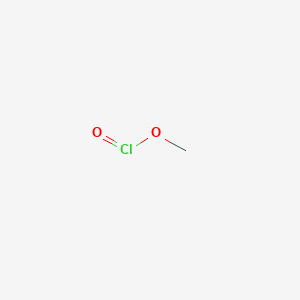
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
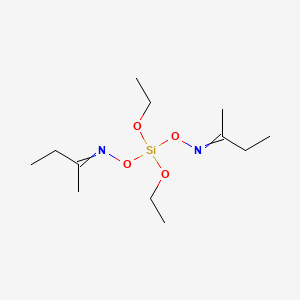
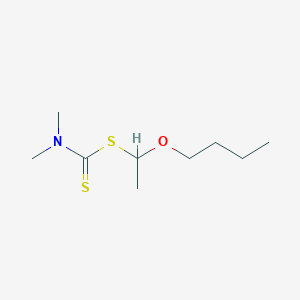
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
